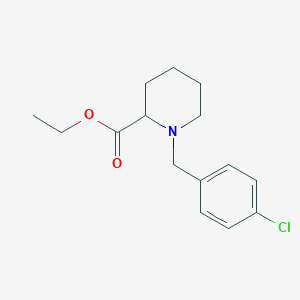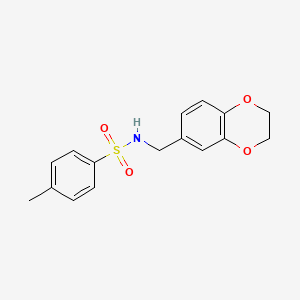![molecular formula C17H14BrClN2O2 B5049122 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5049122.png)
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione, also known as BCTC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons. TRPV1 is involved in various physiological processes, including nociception, thermoregulation, and inflammation. The discovery of BCTC has opened up new avenues for research into the mechanisms of TRPV1 channel activation and modulation.
作用机制
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione acts as an antagonist of TRPV1 channels by binding to a specific site on the channel protein, thereby preventing its activation by various stimuli, such as heat, capsaicin, and acid. 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to be highly selective for TRPV1 channels, with little or no activity against other ion channels or receptors. The mechanism of action of 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been extensively studied using various experimental techniques, including electrophysiology, calcium imaging, and molecular modeling.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, depending on the experimental context. For example, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to inhibit TRPV1 channel activation and reduce pain sensation in animal models of inflammatory and neuropathic pain. 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has also been shown to modulate thermoregulation by inhibiting the activation of TRPV1 channels in thermosensitive neurons. Additionally, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines from immune cells.
实验室实验的优点和局限性
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has several advantages for use in laboratory experiments. First, it is a highly selective and potent TRPV1 channel antagonist, making it an ideal tool for investigating the role of TRPV1 channels in various physiological processes. Second, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione is relatively easy to synthesize and purify, making it accessible for use in a wide range of research settings. However, there are also some limitations to the use of 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione in laboratory experiments. For example, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been shown to have some off-target effects at high concentrations, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione and TRPV1 channels. First, further studies are needed to elucidate the precise mechanisms of TRPV1 channel activation and modulation by 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione and other compounds. Second, the potential therapeutic effects of TRPV1 channel modulation in various diseases need to be further explored, including the development of novel drugs targeting TRPV1 channels. Third, the role of TRPV1 channels in other physiological processes, such as synaptic transmission and cell signaling, needs to be investigated. Finally, the development of new experimental techniques, such as optogenetics and gene editing, may provide new tools for studying TRPV1 channels and their role in health and disease.
合成方法
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione can be synthesized using a multistep process that involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-1,3-diphenyl-2-buten-1-one. This intermediate is then reacted with 3-chloro-4-methylaniline to form the desired product, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione. The synthesis of 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been optimized to improve the yield and purity of the final product, making it more accessible for scientific research.
科学研究应用
1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been widely used in scientific research to investigate the role of TRPV1 channels in various physiological and pathological processes. For example, 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has been used to study the involvement of TRPV1 channels in pain sensation, thermoregulation, and inflammation. 1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione has also been used to investigate the potential therapeutic effects of TRPV1 channel modulation in various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(3-chloro-4-methylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c1-10-2-5-12(8-14(10)19)20-15-9-16(22)21(17(15)23)13-6-3-11(18)4-7-13/h2-8,15,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUIXNAWMUWSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(3-bromophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5049043.png)
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5049051.png)
![4-methyl-1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5049052.png)
![ethyl (5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5049053.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5049067.png)
![isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5049068.png)
![2-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5049085.png)
![ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5049088.png)

![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5049103.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5049106.png)

